molecular formula C8H18N2O2 B13358031 (3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol

(3S,4R)-4-{methyl[2-(methylamino)ethyl]amino}oxolan-3-ol

Cat. No.: B13358031
M. Wt: 174.24 g/mol
InChI Key: RMFIXOQVWCOVQC-HTQZYQBOSA-N
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Description

(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and multiple amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the desired stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring. The key steps in the synthesis include:

  • Formation of the tetrahydrofuran ring through cyclization reactions.
  • Introduction of the amine groups via nucleophilic substitution reactions.
  • Methylation of the amine groups using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the tetrahydrofuran ring or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol: shares structural similarities with other tetrahydrofuran derivatives and amine-containing compounds.

    Tetrahydrofuran: A simpler analog without the amine groups.

    N-Methyl-2-pyrrolidone: Another cyclic compound with a similar structure but different functional groups.

Uniqueness

The uniqueness of (3S,4R)-4-(Methyl(2-(methylamino)ethyl)amino)tetrahydrofuran-3-ol lies in its combination of a tetrahydrofuran ring with multiple amine groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(3S,4R)-4-[methyl-[2-(methylamino)ethyl]amino]oxolan-3-ol

InChI

InChI=1S/C8H18N2O2/c1-9-3-4-10(2)7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

RMFIXOQVWCOVQC-HTQZYQBOSA-N

Isomeric SMILES

CNCCN(C)[C@@H]1COC[C@H]1O

Canonical SMILES

CNCCN(C)C1COCC1O

Origin of Product

United States

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